methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a five-membered aromatic heterocycle with two methyl substituents at positions 4 and 5 and a methyl ester group at position 2. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol.
Properties
IUPAC Name |
methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(8(10)11-3)9-6(5)2/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHZVQXBFWIPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4,5-dimethylpyrrole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate with its closest structural analog, methyl 4,5-dichloro-1H-pyrrole-2-carboxylate (), and other related pyrrole/oxazole derivatives ():
| Property | This compound | Methyl 4,5-Dichloro-1H-pyrrole-2-carboxylate | Methyl 2-Ethyl-5-methyloxazole-4-carboxylate (Oxazole Derivative) |
|---|---|---|---|
| Molecular Formula | C₈H₁₁NO₂ | C₆H₅Cl₂NO₂ | C₈H₁₁NO₃ |
| Molecular Weight (g/mol) | 153.18 | 194.01 | 169.18 |
| Substituents | 4,5-dimethyl (EDG*) | 4,5-dichloro (EWG**) | 2-ethyl, 5-methyl (oxazole core) |
| Key Functional Groups | Methyl ester, pyrrole ring | Methyl ester, pyrrole ring | Methyl ester, oxazole ring |
| LogP (Predicted) | ~1.8 (hydrophobic) | ~2.5 (more hydrophobic) | ~1.5 |
EDG = Electron-Donating Group; *EWG = Electron-Withdrawing Group
Key Observations:
- Electronic Effects : The methyl groups in the dimethyl derivative act as electron-donating groups (EDGs), enhancing electron density on the pyrrole ring. In contrast, the dichloro analog’s substituents are electron-withdrawing (EWGs), reducing ring electron density and increasing acidity of the NH proton .
- Hydrophobicity : The dichloro derivative’s higher LogP (predicted) suggests greater lipophilicity compared to the dimethyl analog, which may influence bioavailability or membrane permeability.
- Heterocycle Core : Oxazole derivatives (e.g., Methyl 2-ethyl-5-methyloxazole-4-carboxylate) differ in ring structure (oxygen and nitrogen vs. pyrrole’s single nitrogen), altering reactivity and conjugation patterns .
Biological Activity
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and the implications for drug discovery.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 155.18 g/mol. The compound features a five-membered aromatic ring with two methyl groups at the 4 and 5 positions and a carboxylate group at the 2 position. This unique structure contributes to its diverse reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Pyrrole derivatives have been shown to possess antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases .
- Anticancer Potential : Some studies have indicated that pyrrole derivatives can induce apoptosis in cancer cells. This compound may interact with cellular pathways involved in cell proliferation and survival .
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Target Interaction : Pyrrole derivatives can bind to specific proteins or enzymes, leading to altered biochemical pathways. For instance, they may inhibit enzymes involved in inflammation or cancer cell survival .
- Biochemical Pathways : The compound likely affects multiple signaling pathways, including those related to apoptosis and immune response modulation. This multifaceted action increases its therapeutic potential .
Case Studies
Several studies have explored the efficacy of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted its antimicrobial efficacy against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Another investigation reported the compound's anti-inflammatory effects in a murine model of arthritis, where it significantly reduced swelling and joint damage compared to controls .
Data Table
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The methyl ester group (δ ~3.8 ppm for OCH₃) and pyrrolic NH (δ ~11–12 ppm) are diagnostic. Substituent effects from the 4,5-dimethyl groups split aromatic proton signals into distinct doublets (δ 6.2–7.0 ppm) .
- X-ray crystallography : Hydrogen bonding between the NH group and ester carbonyl (O1⋯H1–N1, ~2.8 Å) stabilizes dimeric structures, as observed in related pyrrole carboxylates. Centrosymmetric dimers with R₂²(10) motifs are common .
- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) confirm functional groups.
How do computational studies (e.g., DFT) clarify the electronic structure and reactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- Electrophilic sites : The pyrrole NH and α-positions are electron-rich, making them susceptible to electrophilic substitution (e.g., halogenation).
- Tautomerism : The 1H-pyrrole tautomer is energetically favored over 2H/3H forms due to resonance stabilization of the NH group .
- Reactivity trends : Methyl substitution at the 4,5-positions sterically hinders nucleophilic attacks on the ester group, directing reactivity toward the pyrrole ring.
What contradictions exist in reported bioactivity data for pyrrole-2-carboxylate derivatives, and how can they be resolved?
Advanced Research Focus
Discrepancies arise in studies of antitumor and kinase inhibition activities:
- Antitumor activity : Some derivatives show IC₅₀ < 10 µM against breast cancer cell lines (e.g., MCF-7), while others exhibit no activity. This may stem from variations in substituent electronic profiles (e.g., electron-withdrawing groups enhance bioactivity) .
- Kinase inhibition : Contradictory IC₅₀ values (e.g., for PIM1 kinase) suggest assay-dependent interference from ester hydrolysis products.
Resolution strategies :- Standardize bioassay protocols (e.g., pH control to prevent ester degradation).
- Use prodrug analogs (e.g., tert-butyl esters) to isolate parent compound effects.
What challenges arise in crystallizing this compound, and how are they mitigated?
Q. Advanced Research Focus
- Hydrogen bonding networks : The NH group forms strong intermolecular bonds with carbonyl oxygen, but steric hindrance from 4,5-dimethyl groups disrupts lattice symmetry. Slow evaporation of ethanol/ethyl acetate mixtures (80:20) promotes ordered crystal growth .
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) are possible. Differential Scanning Calorimetry (DSC) identifies stable polymorphs.
How do steric and electronic effects of 4,5-dimethyl substituents influence regioselectivity in further functionalization?
Q. Advanced Research Focus
- Steric effects : The 4,5-dimethyl groups block electrophilic substitution at adjacent positions, directing reactions to the 3-position.
- Electronic effects : Electron-donating methyl groups activate the pyrrole ring toward electrophiles (e.g., nitration proceeds at the 3-position with >70% yield).
Methodological validation : Competitive reactions with/without dimethyl groups (e.g., using 4,5-dihydro analogs) isolate steric/electronic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
